Allosucrose is classified as a non-reducing disaccharide composed of two monosaccharides: allose and fructose. It is derived from the natural sugar sucrose but features a different configuration at one of its glycosidic linkages. The compound can be sourced from enzymatic modifications of sucrose or through synthetic routes that involve the selective epimerization of other sugars .
The synthesis of allosucrose can be achieved through various methods:
Allosucrose has a molecular formula of C₁₂H₂₂O₁₁ and a molecular weight of approximately 342.3 g/mol. Its structure consists of an α-D-allopyranosyl unit linked to a β-D-fructofuranosyl unit via a glycosidic bond between the anomeric carbon of allose (C1) and the C2 carbon of fructose. This configuration imparts distinct physical properties compared to sucrose.
Allosucrose participates in several chemical reactions typical for disaccharides:
These reactions are essential for exploring the compound's reactivity in various chemical environments.
The mechanism of action for allosucrose primarily relates to its role as a sugar substitute in food products due to its sweetness profile and potential health benefits:
Allosucrose possesses several notable physical and chemical properties:
Allosucrose has several scientific and practical applications:
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